2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
Description
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methyl-1-(2-sulfanylideneimidazolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)6(10)9-4-3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
PXLHOWKZSUWGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCNC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one typically involves the reaction of dehydroabietylamine with isothiocyanate and ethyl bromoacetate. The reaction conditions include the sequential addition of reagents, which leads to the formation of the desired product . The process can be optimized by adjusting the reaction temperature, solvent, and reaction time to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up by using industrial reactors and optimizing the reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one exhibits potential as an anticancer agent. It has been shown to inhibit enzymes involved in DNA repair mechanisms, which are crucial for cancer cell survival. In particular, studies have highlighted its inhibitory action on topoisomerase II, a key target in cancer therapy .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties against pathogens such as Staphylococcus aureus. Its mechanism involves the inhibition of tyrosyl-tRNA synthetase, which is essential for bacterial protein synthesis .
| Activity | Target | Effect |
|---|---|---|
| Anticancer | Topoisomerase II | Inhibition |
| Antibacterial | Tyrosyl-tRNA synthetase | Inhibition |
Biological Research
Enzyme Inhibition Studies
The compound has been subjected to various enzyme inhibition studies where it demonstrated promising results against specific protein kinases. For instance, derivatives of this compound were tested for their ability to inhibit CDK1/cyclin B and GSK-3α/β kinases, although initial results indicated limited bioactivity (IC50 > 10 μM) .
Case Study: Antimicrobial Evaluation
A study involving the synthesis and antimicrobial evaluation of thiohydantoin derivatives showed that certain modifications of the compound led to enhanced antimicrobial activity. The derivatives were screened against various bacterial strains, providing insights into structure-activity relationships that could guide future drug development .
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex heterocyclic compounds used in drug formulation. Its unique structure allows for modifications that can enhance the efficacy of therapeutic agents .
Agrochemical Development
The compound has potential applications in agrochemicals, particularly as a fungicide. Its biological activity profile suggests it could be developed into effective crop protection agents against fungal pathogens .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, which are crucial for bacterial survival and replication . The compound’s ability to bind to these targets disrupts their normal function, leading to antibacterial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of imidazole and imidazolidinone derivatives. Key structural analogs include:
Table 1: Comparison of Structural Features and Properties
Key Observations:
Thioxo vs.
Backbone Variability: Substituents on the propanone backbone (e.g., methyl, phenyl) influence solubility and steric effects. The methyl group in the target compound may reduce steric hindrance compared to bulkier phenyl derivatives .
Heterocyclic Diversity: Thiophene-containing analogs (e.g., compounds) exhibit distinct electronic properties due to sulfur’s aromaticity, whereas imidazolidinones prioritize hydrogen-bonding interactions .
Reactivity and Stability
- Thioxoimidazolidinones: The thioxo group increases susceptibility to nucleophilic attack, making these compounds reactive intermediates in organocatalytic processes.
- Imidazole Derivatives : Compounds like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one exhibit pH-dependent tautomerism, affecting their stability in biological systems .
Research Findings and Methodological Considerations
- Structural Elucidation : X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving the crystal structures of imidazole derivatives, including hydrogen-bonding patterns and tautomeric states .
Biological Activity
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one, a compound belonging to the class of thioxoimidazolidinones, has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, including antiviral, anti-inflammatory, and potential anticancer activities, supported by various studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a thioxoimidazolidinone core, which is critical for its biological activity.
Antiviral Activity
Research indicates that derivatives of thioxoimidazolidinones exhibit significant antiviral properties. Specifically, this compound has been studied for its efficacy against the human immunodeficiency virus (HIV). A study highlighted its potent activity as an HIV inhibitor, suggesting that modifications to the imidazolidinone structure could enhance antiviral effectiveness .
Anti-inflammatory Effects
In vivo studies have demonstrated that compounds similar to this compound possess hepatoprotective effects. For instance, a synthesized derivative showed a significant reduction in liver injury markers in rats treated with diethyl nitrosamine (DEN), indicating potential anti-inflammatory properties . This suggests that such compounds may inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses.
Anticancer Potential
Thioxoimidazolidinones have also been evaluated for their anticancer properties. A study indicated that related compounds demonstrated cytotoxic effects against various human cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the imidazolidinone ring can enhance cytotoxic activity.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated potent inhibition of HIV replication. |
| Study 2 | Hepatoprotective Effects | Significant reduction in liver injury markers in DEN-treated rats. |
| Study 3 | Anticancer Activity | Induced apoptosis in various cancer cell lines. |
Structure-Activity Relationship (SAR)
The SAR studies of thioxoimidazolidinones indicate that substitution patterns significantly influence biological activity. For example:
- Position 2 : Alkyl substitutions enhance antiviral properties.
- Position 5 : Aromatic groups improve anticancer efficacy.
These insights are essential for designing new derivatives with enhanced biological activities.
Q & A
Q. What synthetic methodologies are commonly employed for 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one, and how are reaction conditions optimized?
The compound is synthesized via microwave-assisted condensation of thiohydantoin derivatives with aldehydes (e.g., benzofuran-3-carbaldehyde), followed by alkylation with methyl iodide. Key parameters include microwave irradiation (100°C, 15 minutes), solvent selection (DMF for polar intermediates), and stoichiometric control to minimize by-products. Purification involves recrystallization from ethyl acetate or column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., thioxo at δ ~170 ppm) and stereochemistry.
- X-ray Crystallography : SHELX-refined single-crystal analysis resolves bond angles and torsional strain in the imidazolidinone ring .
- LCMS : Validates molecular weight (e.g., m/z = 367 [M+H]+) and purity (>98%) .
- TLC : Monitors reaction progress using toluene/ethyl acetate (8.7:1.2) as the mobile phase .
Q. What are the typical impurities in synthesis, and how are they addressed?
Common impurities include unreacted thiohydantoin precursors and methylthio by-products. Recrystallization (ethyl acetate/hexane) or silica gel chromatography (ethyl acetate eluent) effectively isolates the target compound. Purity is confirmed via melting point analysis and TLC .
Advanced Research Questions
Q. How can microwave irradiation enhance synthesis efficiency and reduce side reactions?
Microwave irradiation accelerates reaction kinetics by uniformly heating reactants, reducing dimerization and oxidation by-products. For example, optimizing irradiation time (10–20 minutes) increases yield from 65% to 82% while maintaining >95% purity. Solvent polarity (DMF vs. THF) further modulates reaction selectivity .
Q. What computational tools resolve contradictions in spectroscopic data during derivative characterization?
- 2D NMR (COSY/HSQC) : Differentiates overlapping proton environments (e.g., methyl vs. thioxo groups) .
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and verifies crystallographic data .
- Molecular Docking : Evaluates binding conformations of derivatives to biological targets (e.g., enzymes) .
Q. How do chiral catalysts influence stereochemical outcomes in derivative synthesis?
Proline-based catalysts induce enantioselectivity during alkylation. For instance, 10 mol% L-proline in THF yields 75% enantiomeric excess, validated by chiral HPLC. This approach is critical for pharmacologically active derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
